
6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile
Vue d'ensemble
Description
6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a chemical compound with the molecular formula C13H10BrClN2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl . Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.59 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Compounds related to 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile have been synthesized and used as intermediates in the production of various biologically active molecules. For instance, synthetic methodologies involving bromo and chloroquinolines have been developed to create a variety of derivatives with potential pharmacological properties. These synthesis processes often involve catalytic reactions, nucleophilic substitutions, and cyclizations, demonstrating the chemical versatility of quinoline derivatives (Kobayashi et al., 2015), (Lei et al., 2015).
Antitumor Activities
Research on quinoline derivatives has also highlighted their potential in developing antitumor agents. Specific compounds synthesized from chloro/bromo-substituted quinolines have shown promising results against various human tumor cell lines. These findings suggest that modifications to the quinoline structure, such as those found in this compound, could lead to effective anticancer treatments (El-Agrody et al., 2012).
Optoelectronic and Charge Transport Properties
The study of quinoline derivatives extends into the field of materials science, where their optoelectronic and charge transport properties are of interest. For instance, hydroquinoline derivatives have been investigated for their potential applications in nonlinear optics and as charge transport materials. These properties are crucial for the development of organic electronic devices, indicating that this compound could be explored for similar applications (Irfan et al., 2020).
Comprehensive Synthesis Reviews
Reviews focusing on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives provide a foundational understanding of the chemical behavior of these compounds. Such reviews categorize reactions based on the substitution patterns and functionalities, offering a roadmap for future research and application development of similar compounds (Mekheimer et al., 2019).
Safety and Hazards
This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a cool place .
Propriétés
IUPAC Name |
6-bromo-4-chloro-2-propan-2-ylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c1-7(2)13-10(6-16)12(15)9-5-8(14)3-4-11(9)17-13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZUYMRRFWWWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


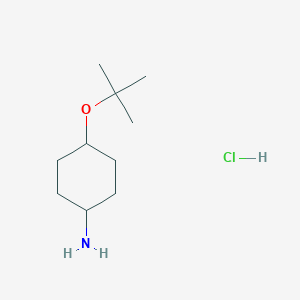
![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)

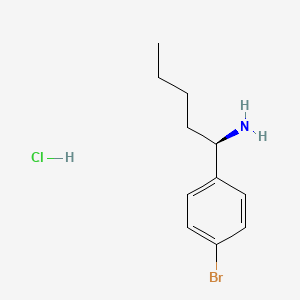
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448024.png)
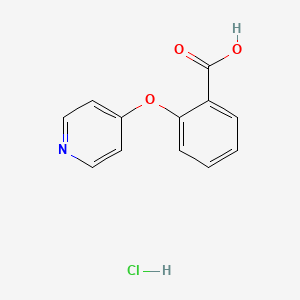
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
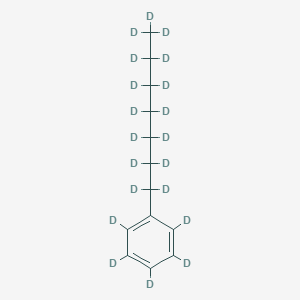

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
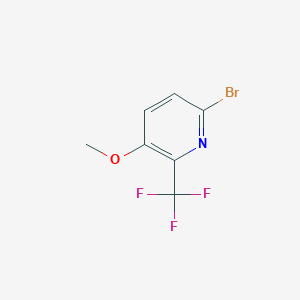
![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)
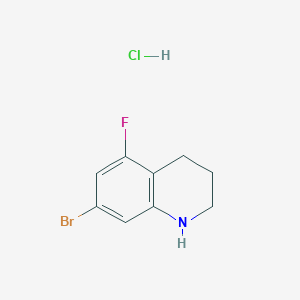
![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
